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L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate -

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate

Catalog Number: EVT-12460887
CAS Number:
Molecular Formula: C16H16F3N3O6
Molecular Weight: 403.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate is a fluorogenic substrate primarily used in biochemical assays to study enzyme activity, particularly aminopeptidases. This compound is classified as a derivative of the amino acid L-asparagine and contains a 7-amido-4-methylcoumarin moiety, which is responsible for its fluorescent properties. The trifluoroacetate component enhances its solubility and stability in various biochemical applications.

Source

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate can be sourced from chemical suppliers specializing in biochemicals and enzyme substrates. It is commercially available with high purity levels, often exceeding 98% as determined by high-performance liquid chromatography (HPLC) .

Classification

This compound falls under the category of fluorogenic substrates, which are widely used in biochemical assays to detect enzymatic activity through fluorescence. Specifically, it is utilized for studying proteases and aminopeptidases due to its ability to release a fluorescent product upon enzymatic cleavage .

Synthesis Analysis

Methods

The synthesis of L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate typically involves the coupling of L-asparagine with a 7-amido-4-methylcoumarin derivative in the presence of activating agents. Common methods include:

  1. Coupling Reactions: Utilizing peptide coupling reagents such as carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between L-asparagine and the coumarin derivative.
  2. Purification: Post-synthesis, the compound is purified through techniques such as HPLC or recrystallization to achieve the desired purity level.

Technical Details

The reaction conditions typically require an inert atmosphere, controlled temperature, and specific pH levels to optimize yield and minimize side reactions. The final product is often characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .

Molecular Structure Analysis

Structure

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate has a complex molecular structure characterized by:

  • Molecular Formula: C₁₄H₁₅N₃O₄·C₂H₃F₃O₂
  • Molecular Weight: Approximately 403.32 g/mol
  • Structural Features: The molecule contains an amide bond linking L-asparagine to the coumarin moiety, which features a methyl group at the 4-position and an amine group at the 7-position of the coumarin ring.

Data

The compound exhibits fluorescence properties due to the presence of the coumarin moiety, making it suitable for use in assays that detect protease activity through fluorescence .

Chemical Reactions Analysis

Reactions

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate undergoes hydrolysis when acted upon by aminopeptidases, resulting in the release of free 7-amido-4-methylcoumarin, which can be detected via fluorescence:

L Asparagine 7 amido 4 methylcoumarin trifluoroacetateAminopeptidaseFree 7 amido 4 methylcoumarin+L asparagine\text{L Asparagine 7 amido 4 methylcoumarin trifluoroacetate}\xrightarrow{\text{Aminopeptidase}}\text{Free 7 amido 4 methylcoumarin}+\text{L asparagine}

Technical Details

The reaction conditions must be optimized for pH and temperature to ensure maximum enzyme activity. The fluorescence intensity correlates with enzyme concentration, allowing for quantitative analysis of protease activity .

Mechanism of Action

Process

The mechanism by which L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate functions involves:

  1. Substrate Binding: The substrate binds to the active site of aminopeptidases.
  2. Cleavage Reaction: The enzyme catalyzes the hydrolysis of the amide bond, releasing free 7-amido-4-methylcoumarin.
  3. Fluorescence Detection: The liberated coumarin emits fluorescence upon excitation, which can be measured using fluorometric techniques.

Data

The efficiency of this substrate in detecting enzyme activity has been documented in various studies, demonstrating its utility in profiling protease specificity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents and water at specific pH levels.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to light; should be stored away from direct sunlight.
  • Reactivity: Reacts with aminopeptidases to produce measurable fluorescence.

Relevant data indicates that proper storage conditions significantly affect its shelf-life and performance in assays .

Applications

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate is primarily used in scientific research for:

  1. Enzyme Activity Assays: Commonly employed as a substrate for aminopeptidases in various biological studies.
  2. Microbial Detection: Utilized in assays to differentiate between gram-positive and gram-negative bacteria based on enzymatic activity.
  3. Protease Profiling: A valuable tool for determining protease specificity and kinetics in biochemical research .

This compound serves as an essential reagent in molecular biology laboratories, facilitating advancements in understanding enzyme mechanisms and microbial interactions.

Properties

Product Name

L-Asparagine 7-amido-4-methylcoumarin trifluoroacetate

IUPAC Name

2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid

Molecular Formula

C16H16F3N3O6

Molecular Weight

403.31 g/mol

InChI

InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)

InChI Key

YRIWCIJNFHPHDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O

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